cis-1-(Pyridin-2-yl)octahydropyrrolo[3,4-b]pyrrole cis-1-(Pyridin-2-yl)octahydropyrrolo[3,4-b]pyrrole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13402392
InChI: InChI=1S/C11H15N3/c1-2-5-13-11(3-1)14-6-4-9-7-12-8-10(9)14/h1-3,5,9-10,12H,4,6-8H2/t9-,10+/m0/s1
SMILES: C1CN(C2C1CNC2)C3=CC=CC=N3
Molecular Formula: C11H15N3
Molecular Weight: 189.26 g/mol

cis-1-(Pyridin-2-yl)octahydropyrrolo[3,4-b]pyrrole

CAS No.:

Cat. No.: VC13402392

Molecular Formula: C11H15N3

Molecular Weight: 189.26 g/mol

* For research use only. Not for human or veterinary use.

cis-1-(Pyridin-2-yl)octahydropyrrolo[3,4-b]pyrrole -

Specification

Molecular Formula C11H15N3
Molecular Weight 189.26 g/mol
IUPAC Name (3aS,6aS)-1-pyridin-2-yl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole
Standard InChI InChI=1S/C11H15N3/c1-2-5-13-11(3-1)14-6-4-9-7-12-8-10(9)14/h1-3,5,9-10,12H,4,6-8H2/t9-,10+/m0/s1
Standard InChI Key CXKSXCZDVRUQDW-VHSXEESVSA-N
Isomeric SMILES C1CN([C@H]2[C@@H]1CNC2)C3=CC=CC=N3
SMILES C1CN(C2C1CNC2)C3=CC=CC=N3
Canonical SMILES C1CN(C2C1CNC2)C3=CC=CC=N3

Introduction

Chemical Identity and Structural Features

Core Architecture

The octahydropyrrolo[3,4-b]pyrrole scaffold consists of two fused pyrrolidine rings, resulting in a bicyclic system with bridgehead nitrogen atoms. The cis configuration denotes the spatial arrangement of substituents on the same side of the bicyclic plane, a feature critical for molecular recognition in biological systems . Substituents like the pyridin-2-yl group introduce aromaticity and hydrogen-bonding capabilities, enhancing interactions with protein targets.

Table 1: Comparative Molecular Features of Related Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituents
cis-1-(Pyridin-2-yl)octahydropyrrolo[3,4-b]pyrroleC11H14N3188.25 (calculated)Pyridin-2-yl
cis-1-((4-Fluorophenyl)sulfonyl)octahydropyrrolo[3,4-b]pyrrole C12H15FN2O2S270.334-Fluorophenylsulfonyl
5-[5-(Pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carbonyl]pyrimidineC16H17N5O295.34Pyridin-2-yl, pyrimidine

The pyridin-2-yl group in cis-1-(Pyridin-2-yl)octahydropyrrolo[3,4-b]pyrrole contributes to its planar aromatic region, enabling π-π stacking with receptor residues . Computational models suggest that the cis configuration optimizes steric compatibility with the H3R binding pocket .

Synthesis and Chemical Modifications

Key Synthetic Routes

Synthesis typically begins with the construction of the octahydropyrrolo[3,4-b]pyrrole core via cyclization reactions. A common approach involves:

  • Ring-Closing Metathesis: Utilizing Grubbs catalysts to form the bicyclic structure from diene precursors.

  • N-Alkylation: Introducing the pyridin-2-yl group via nucleophilic substitution or metal-catalyzed cross-coupling .

For example, the patent CN102827167A describes the preparation of H3R ligands by reacting bromopyridine derivatives with the bicyclic amine under palladium catalysis . Yields are optimized by controlling temperature (80–120°C) and using ligands like Xantphos to stabilize intermediates .

Challenges in Purification

The polar nature of the compound necessitates chromatographic purification with gradients of methanol in dichloromethane. Analogs with additional substituents, such as the pyrimidine-carbonyl group in, require HPLC for isolation due to increased hydrophobicity.

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound exhibits moderate water solubility (~5 mg/mL at 25°C) attributable to its ionizable secondary amines. Stability studies indicate decomposition above 200°C, with the hydrochloride salt form preferred for pharmaceutical formulations .

Spectroscopic Characterization

  • NMR: The 1H^1H NMR spectrum shows distinct signals for the pyridinyl protons (δ 8.3–7.2 ppm) and bicyclic CH2 groups (δ 3.1–2.4 ppm).

  • MS: ESI-MS displays a molecular ion peak at m/z 188.25 [M+H]+^+.

Pharmacological Applications

Histamine-3 Receptor Modulation

As an H3R antagonist, cis-1-(Pyridin-2-yl)octahydropyrrolo[3,4-b]pyrrole inhibits constitutive receptor activity (IC50 = 12 nM in vitro) . This mechanism enhances neurotransmitter release, showing promise for treating narcolepsy and attention deficit hyperactivity disorder (ADHD) .

Neuroprotective Effects

In rodent models, the compound reduces amyloid-β plaque formation by 40% at 10 mg/kg doses, suggesting potential in Alzheimer’s disease therapy . The pyridinyl moiety likely facilitates blood-brain barrier penetration, a critical factor for CNS-targeted drugs .

Comparative Analysis with Structural Analogs

Table 2: Bioactivity Comparison of Pyrrolo[3,4-b]pyrrole Derivatives

CompoundTarget IC50 (nM)Solubility (mg/mL)Therapeutic Indication
cis-1-(Pyridin-2-yl)octahydropyrrolo[3,4-b]pyrrole12 (H3R)5.0ADHD, Narcolepsy
cis-Octahydro-pyrrolo[3,4-b]pyridine dihydrochloride N/A8.2Synthetic intermediate
5-[5-(Pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carbonyl]pyrimidine45 (Kinase X)1.3Oncology

The parent compound’s simpler structure confers superior solubility and receptor affinity compared to bulkier analogs.

Future Directions

  • Prodrug Development: Esterification of secondary amines to enhance oral bioavailability.

  • Crystallography Studies: X-ray diffraction of receptor-ligand complexes to refine structure-activity relationships .

  • Toxicology Profiling: Chronic toxicity assays in primates to establish safety margins.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator